(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZIWVGVIOYQRB-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common method includes the reductive amination of a piperidine derivative with benzyl-methyl-amine, followed by the introduction of the amino-propanone group through a series of condensation and reduction reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one exhibits various biological activities, including:
1. Neuropharmacological Effects:
- This compound has been studied for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structure suggests interactions with dopamine and serotonin receptors, making it a candidate for further investigation in the treatment of conditions such as depression and anxiety.
2. Analgesic Properties:
- Preliminary studies indicate that this compound may possess analgesic properties. This could be attributed to its influence on pain pathways in the central nervous system.
3. Anti-addictive Potential:
- The compound's interaction with piperidine derivatives has prompted research into its potential role in addiction therapies, particularly for substances like opioids. Its ability to modulate reward pathways may provide a novel approach to addiction treatment.
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptor activity. The results indicated significant binding affinity for the 5-HT2A receptor, suggesting potential applications in mood regulation therapies .
Case Study 2: Analgesic Efficacy
In an experimental model of neuropathic pain, researchers administered this compound to assess its analgesic effects. The findings demonstrated a marked reduction in pain response compared to control groups, highlighting its potential as a therapeutic agent for chronic pain management .
Case Study 3: Addiction Treatment
Research conducted by the National Institute on Drug Abuse investigated the effects of this compound on opioid-seeking behavior in animal models. The results suggested that this compound could reduce relapse rates in subjects previously exposed to opioids, indicating its promise as an anti-addictive agent .
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
The structural and functional features of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one can be compared to analogous compounds with variations in substituents, ring systems, or stereochemistry. Below is a detailed analysis:
Substituent Variations on the Piperidine Ring
Key Observations :
- Ring System : Pyrrolidine analogs (e.g., CAS 1401665-37-9) introduce a smaller, five-membered ring, which may affect conformational flexibility compared to the six-membered piperidine .
- Physicochemical Properties : Compounds with cyclopropyl or isopropyl groups (e.g., CAS 1354027-74-9) exhibit lower molecular weights and distinct predicted properties like density and pKa, influencing solubility and bioavailability .
Stereochemical and Functional Group Modifications
Key Observations :
- Stereochemical Complexity : Compounds with multiple stereocenters (e.g., CAS 827614-50-6) require advanced chiral synthesis techniques, increasing production costs .
- Simplified Derivatives : Removing the benzyl group (e.g., CAS 244789-26-2) reduces molecular complexity and cost, making it suitable for industrial use .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one, also known by its CAS number 1353999-33-3, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological activity.
- Molecular Formula : C19H31N3O
- Molecular Weight : 317.47 g/mol
- CAS Number : 1353999-33-3
The mechanism of action of this compound primarily involves interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive compounds suggests potential applications in treating various neurological disorders.
Antibacterial Activity
Recent studies have shown that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, this compound has been tested against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent, particularly against resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests indicated that it effectively inhibited the growth of various fungal pathogens, demonstrating zones of inhibition comparable to established antifungal agents .
Study on Neuropharmacological Effects
A study investigated the neuropharmacological effects of this compound in animal models. The findings revealed that the compound exhibited anxiolytic and antidepressant-like effects, likely due to its action on serotonin receptors. Behavioral assays indicated significant reductions in anxiety-like behaviors when administered at specific doses .
Research on Structural Variants
Another research effort focused on structural variants of this compound and their biological activities. Variations in the piperidine ring significantly impacted both antibacterial and neuropharmacological activities, suggesting that precise modifications could enhance efficacy and reduce side effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one?
- Methodological Answer : A common approach involves coupling a piperidine derivative with a propanone precursor. For example, piperidine-based intermediates can be synthesized via nucleophilic substitution or reductive amination. In analogous compounds, such as DFEA (2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one), reactions often use piperidine in a catalytic or stoichiometric role under inert conditions (e.g., nitrogen atmosphere) . For the benzyl-methyl-amino substituent, benzyl-protected amines can be deprotected using hydrogenolysis or acidic conditions. Purification typically involves column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) .
Q. How can the purity and identity of this compound be validated in a research setting?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for assessing purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) are critical. For example, in related piperidine derivatives, NMR signals for the piperidine ring protons appear between δ 1.5–3.0 ppm, while the benzyl group aromatic protons resonate at δ 7.2–7.4 ppm . FT-IR can confirm functional groups like the carbonyl (C=O stretch ~1650–1700 cm⁻¹) and amine (N-H stretch ~3300–3500 cm⁻¹) .
Q. What analytical techniques are suitable for characterizing its stereochemistry?
- Methodological Answer : Chiral HPLC or polarimetry can confirm the (S)-configuration. Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute stereochemical determination. For example, a structurally similar compound, (S)-1-(2-amino-1-oxo-3-phenylpropyl)piperidine, was resolved using SCXRD in the monoclinic space group P2₁/c, with refinement via SHELXL . Circular dichroism (CD) spectroscopy may also provide complementary data on optical activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in crystallographic refinement (e.g., thermal displacement parameters, occupancy ratios) can arise from disorder or twinning. Using the SHELX suite (e.g., SHELXL for refinement and SHELXD for phase determination) allows robust handling of high-resolution or twinned data . For example, in a piperidine-containing crystal structure (C₁₀H₁₇N₅O), anisotropic refinement and hydrogen atom placement via riding models improved the R₁ value to 0.031 . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
Q. What experimental designs are recommended for studying its receptor-binding interactions?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled ligands) or surface plasmon resonance (SPR) can quantify affinity for targets like dopamine or serotonin receptors. For piperidine derivatives, molecular docking (e.g., AutoDock Vina) with homology models of GPCRs (e.g., A2A adenosine receptors) helps predict binding modes . Functional assays (e.g., cAMP accumulation for Gαs-coupled receptors) validate activity. Dose-response curves (EC₅₀/IC₅₀) should be generated in triplicate to ensure reproducibility .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. For related amines, oxidation at the benzyl-methyl-amino group is a common degradation route. LC-MS/MS identifies degradation products (e.g., N-oxides or demethylated analogs). Storage in amber vials under argon at −20°C is recommended . For hygroscopic compounds, Karl Fischer titration monitors water content.
Q. What computational methods are effective for modeling its pharmacokinetic properties?
- Methodological Answer : ADMET prediction tools (e.g., SwissADME, pkCSM) estimate parameters like logP (~2.5–3.5 for similar piperidine derivatives), blood-brain barrier permeability, and cytochrome P450 inhibition. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeation. For instance, free-energy perturbation (FEP) calculations on benzyl-methyl-amino analogs reveal interactions with lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
